molecular formula C7H13ClF3NO2S B2874320 Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride CAS No. 2060008-56-0

Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride

Cat. No.: B2874320
CAS No.: 2060008-56-0
M. Wt: 267.69
InChI Key: LZBVCQPBBHUQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride is a synthetic organic compound featuring a sulfanyl-acetate ester backbone linked to a 3-amino-1,1,1-trifluoropropan-2-yl group, with the amino moiety protonated as a hydrochloride salt. This structure combines a trifluoromethyl group (imparting metabolic stability and lipophilicity) with a sulfanyl-acetate ester (providing reactivity for further functionalization).

Properties

IUPAC Name

ethyl 2-(3-amino-1,1,1-trifluoropropan-2-yl)sulfanylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2S.ClH/c1-2-13-6(12)4-14-5(3-11)7(8,9)10;/h5H,2-4,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBVCQPBBHUQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of new drugs, especially those targeting diseases related to the central nervous system and cardiovascular system.

  • Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved are determined by the specific biological system and the desired outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate (Compound 3, )

Structural Differences :

  • Substituent : The benzoxazole ring with a chloro group replaces the trifluoropropylamine group in the target compound.
  • Functional Groups: Lacks the amino-hydrochloride moiety but retains the sulfanyl-acetate ester.

Synthetic Pathway :
Both compounds involve substitution of a thiol (-SH) group with ethyl chloroacetate. However, the starting material for Compound 3 is a benzoxazole-thiol derivative, whereas the target compound likely originates from a trifluoropropylamine-thiol precursor .

Physicochemical Properties :

  • Solubility : The hydrochloride salt in the target compound improves water solubility compared to the neutral benzoxazole analog.
  • Stability : The electron-withdrawing trifluoromethyl group may enhance stability against hydrolysis relative to the benzoxazole’s chloro substituent.

Spectroscopic Data :

  • 1H NMR: Compound 3’s hydrazide derivative (Compound 4) shows NH2 and NH signals at δ 4.490 and 9.414 ppm. In contrast, the target compound’s protonated amino group (NH3+) would likely exhibit downfield-shifted signals (~δ 8–10 ppm) due to deshielding .
Trifluoropropylamine Derivatives

Example: 3-Amino-1,1,1-trifluoropropane derivatives (e.g., pharmaceuticals like sitagliptin analogs). Key Differences:

  • Backbone : Lack the sulfanyl-acetate ester, instead focusing on peptidomimetic or heterocyclic scaffolds.
  • Functionality : The target compound’s ester group allows for prodrug strategies, whereas standalone trifluoropropylamines often act as direct bioactive motifs.
Sulfanyl-Acetate Esters with Varied Substituents

Example : Ethyl [(alkyl/aryl)sulfanyl]acetates.
Comparison :

  • Reactivity : The trifluoropropylamine group may reduce nucleophilicity at the sulfur atom compared to alkyl/aryl substituents due to steric and electronic effects.
  • Biological Activity: The amino-hydrochloride moiety could enable salt bridges in biological targets, unlike non-ionic substituents.

Data Table: Comparative Analysis of Sulfanyl-Acetate Derivatives

Compound Name Substituent Functional Groups Solubility (Water) Key Spectral Data (1H NMR) Synthetic Yield*
Target Compound 3-Amino-1,1,1-trifluoropropyl Sulfanyl-acetate, HCl salt High NH3+ δ ~8–10 ppm; CF3 δ ~1.5 ppm 65–75%
Ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate 4-Chloro-benzoxazole Sulfanyl-acetate Low Aromatic H δ 6.8–7.5 ppm; -OCH2 δ 4.3 ppm 80–85%
Ethyl [(methyl)sulfanyl]acetate Methyl Sulfanyl-acetate Moderate -SCH3 δ 2.1 ppm; -OCH2 δ 4.2 ppm 90–95%

*Hypothetical yields based on analogous reactions in .

Biological Activity

Introduction

Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride (CAS No. 2060008-56-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C7H12ClF3NO2SC_7H_{12}ClF_3NO_2S
  • Molecular Weight : 267.69 g/mol
  • IUPAC Name : Ethyl 2-((3-amino-1,1,1-trifluoropropan-2-yl)thio)acetate hydrochloride
  • Storage Conditions : Refrigerated at 4°C
PropertyValue
CAS Number2060008-56-0
Molecular FormulaC7H12ClF3NO2S
Molecular Weight267.69 g/mol
IUPAC NameEthyl 2-((3-amino-1,1,1-trifluoropropan-2-yl)thio)acetate hydrochloride
StorageRefrigerated (4°C)

Biological Activity

The biological activity of this compound has been explored primarily through its interactions with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that compounds containing sulfur and amino functionalities can exhibit anticancer properties. The trifluoropropanol moiety may enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation.
  • Inhibition of Enzymatic Activity : The presence of the thiol group in the structure suggests potential inhibition of enzymes such as proteases and kinases, which are critical in cancer progression and other diseases.
  • Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives that share structural similarities with this compound:

Study 1: Anticancer Activity

A study examined a series of thiol-containing compounds for their cytotoxic effects against various cancer cell lines. The results indicated that compounds similar to ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines with IC50 values in the low micromolar range .

Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that derivatives with similar functional groups could effectively inhibit VEGFR-2 kinase activity. This inhibition is crucial for developing targeted cancer therapies .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against HepG2 and MCF7 cell lines
Enzyme InhibitionPotential inhibition of VEGFR-2 kinase activity
AntimicrobialDisruption of bacterial membranes reported in similar compounds

This compound shows promising biological activities that warrant further investigation. Its potential as an anticancer agent and enzyme inhibitor positions it as a candidate for future drug development efforts. Continued research into its mechanisms of action and therapeutic applications will be essential to fully understand its capabilities and limitations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.